molecular formula C19H24N2O2S B583433 2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers) CAS No. 73644-42-5

2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers)

Cat. No. B583433
CAS RN: 73644-42-5
M. Wt: 344.473
InChI Key: PMRKLUFRQDNKCL-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl) Promazine Sulfoxide is a metabolite of Promazine . Promazine is a medication that belongs to the phenothiazine class of antipsychotics . It’s primarily used in short-term treatment of disturbed behavior and as an antiemetic .


Synthesis Analysis

Acepromazine, a phenothiazine derivative antipsychotic drug, is metabolized by the liver, oxidized to produce its primary metabolite, hydroxyethylpromazine sulfoxide, which is then excreted in the urine .


Molecular Structure Analysis

The molecular formula of 2-(1-Hydroxyethyl) Promazine Sulfoxide is C19H24N2O2S . The molecular weight is 344.47 .


Chemical Reactions Analysis

Acepromazine’s primary behavioral effects are attributed to its potent antagonism of post-synaptic D2 receptors and, to a lesser degree, the other D2-like receptors . Additional effects are related to its appreciable antagonistic effects on various other receptors, including the α1-adrenergic receptors, H1 receptors, and muscarinic acetylcholine receptors .


Physical And Chemical Properties Analysis

The molecular formula of 2-(1-Hydroxyethyl) Promazine Sulfoxide is C19H24N2O2S . The molecular weight is 344.47 . The exact mass is 344.15600 and the LogP is 4.24050 .

Mechanism of Action

Promazine’s antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors .

Safety and Hazards

Acepromazine should be used with caution in geriatric or debilitated animals due to its potential for cardiac effects, namely hypotension due to peripheral vasodilation . It should also be used with caution in stallions due to the risk of paraphimosis and priapism .

properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRKLUFRQDNKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857773
Record name 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73644-42-5
Record name 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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